molecular formula C12H28F6NP B084472 Tetrapropylammonium hexafluorophosphate CAS No. 12110-21-3

Tetrapropylammonium hexafluorophosphate

Cat. No. B084472
CAS RN: 12110-21-3
M. Wt: 331.32 g/mol
InChI Key: GSYVZOSIIKEIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04149941

Procedure details

In the same manner as indicated in Example 6 there are electrolyzed 21.6 g of N-acetylpiperidine and 54.4 g of methanol in the presence of 0.56 g of tetra-n-propylammonium hexafluorophosphate as conducting salt. After throughput of 2.0 Faraday per mol of N-acetylpiperidine the current is switched off. The calculated mean cell voltage is 28.7 volts. Work-up of the electrolysis solution by molecular distillation gives 21.5 g of 1-acetyl-2-methoxypiperidine, which corresponds to a product yield of 80.5% and a current efficiency of 80.5%.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54.4 g
Type
reactant
Reaction Step Three
Quantity
0.56 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:10][OH:11]>F[P-](F)(F)(F)(F)F.C([N+](CCC)(CCC)CCC)CC>[C:1]([N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[O:11][CH3:10])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
C(C)(=O)N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCCCC1
Step Three
Name
Quantity
54.4 g
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0.56 g
Type
catalyst
Smiles
F[P-](F)(F)(F)(F)F.C(CC)[N+](CCC)(CCC)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Work-up of the electrolysis solution by molecular distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(CCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.